Anamorelin

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

a ghrelin receptor agonist for treatment of cachexia; structure in first source

orally active ghrelin mimetic and growth hormone secretagogue

See also: this compound Hydrochloride (active moiety of).

Structure

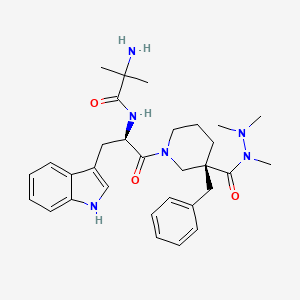

3D Structure

Properties

IUPAC Name |

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39)/t26-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPFSIRUEPQQPP-MXBOTTGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179702 | |

| Record name | Anamorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249921-19-5 | |

| Record name | Anamorelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=249921-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anamorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249921195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anamorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anamorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANAMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD5RBA1NKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacokinetics of Oral Anamorelin: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the pharmacokinetic profile of orally administered anamorelin.

This compound is an orally active, selective ghrelin receptor agonist that has been developed for the treatment of cancer anorexia-cachexia syndrome (CACS).[1][2][3] As a ghrelin mimetic, it stimulates the growth hormone secretagogue receptor (GHSR-1a), leading to an increase in appetite, body weight, and lean body mass.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics of oral this compound, including its absorption, distribution, metabolism, and excretion, as well as the effects of food and drug interactions.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in several clinical trials involving healthy volunteers and patients with cancer.

Absorption

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) typically observed between 0.5 and 2.0 hours post-dose in healthy volunteers. Some studies have noted a biphasic absorption pattern, with an initial peak around 30-45 minutes and a second peak at approximately 2-4 hours post-dose.

Distribution

Information regarding the specific tissue distribution of this compound is not extensively detailed in the provided search results. However, its mechanism of action involves binding to the GHSR-1a, which is expressed in the central nervous system (CNS), particularly the hypothalamus, as well as in peripheral tissues such as the pancreas, thyroid, spleen, myocardium, and adrenal glands.

Metabolism

This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme. In vitro studies with human liver microsomes have identified several metabolites formed through oxygenation and N-demethylation. Demethylation appears to be a significant metabolic pathway. While CYP3A4 is the major contributor, minor involvement of CYP2C8 and CYP2D6 has also been suggested.

Excretion

The primary route of elimination for this compound and its metabolites is through the feces. Following administration of radiolabeled this compound, approximately 92% of the drug was recovered in the feces, with only a small fraction (around 8%) excreted in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of oral this compound administration from various studies.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Fasted Volunteers

| Dose | n | Tmax (h) | Half-life (h) |

| 10 mg | 6 | 0.5 - 2.0 | ~7 |

| 25 mg | 6 | 0.5 - 2.0 | ~7 |

| 50 mg | 6 | 0.5 - 2.0 | ~7 |

Data compiled from multiple sources.

Table 2: Effect of Food and CYP3A4 Inhibition on a Single 25 mg Oral Dose of this compound

| Condition | n | Effect on AUC0-24h |

| Fed (high-fat meal) | 13 | 4-fold decrease |

| With Ketoconazole (CYP3A4 inhibitor) | 13 | 3-fold increase |

Data from a study in healthy volunteers.

Table 3: Effect of a Strong CYP3A4 Inhibitor (Ketoconazole) on this compound Pharmacokinetics

| Parameter | This compound Alone (mean ± SD) | This compound + Ketoconazole (mean ± SD) | p-value |

| Cmax (ng/mL) | 118 ± 114 | 368 ± 120 | ≤0.001 |

| AUC0-∞ (ng*hr/mL) | 261 ± 127 | 840 ± 193 | ≤0.001 |

| Tmax (hr) | 1.53 ± 0.704 | 0.638 ± 0.221 | ≤0.01 |

Data from a Phase I clinical trial in healthy volunteers.

Table 4: Effect of a Strong CYP3A4 Inducer (Rifampin) on this compound Pharmacokinetics

| Parameter | This compound Alone (mean ± SD) | This compound + Rifampin (mean ± SD) | p-value |

| Cmax (ng/mL) | 1005.9 ± 340.18 | 454.3 ± 209.29 | <0.001 |

| AUC0-∞ (ng*hr/mL) | 2390.70 ± 1019.241 | 778.99 ± 434.572 | <0.001 |

| Tmax (hr) | 1.02 ± 0.71 | 0.86 ± 0.50 | 0.663 |

Data from a Phase I clinical trial in healthy volunteers.

Pharmacokinetics in Special Populations

A study assessing the impact of age and gender on this compound pharmacokinetics found that while mean AUC∞ values were approximately 1.8 to 1.9-fold higher in female cohorts compared to the reference male cohort, this effect was considered modest given the variability. No significant age effect on Cmax and AUC∞ was apparent. The pharmacodynamic response (GH increase) was similar between sexes, suggesting that dose adjustments for age and gender are not necessary. There is a lack of specific data on the pharmacokinetics of this compound in patients with renal or hepatic impairment in the provided search results.

Experimental Protocols

Quantification of this compound in Human Plasma

The concentration of this compound in plasma samples is typically determined using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or HPLC with ultraviolet (UV) detection methods.

Sample Preparation: A common method for sample preparation is solid-phase extraction (SPE).

Chromatographic Separation:

-

HPLC-UV Method: this compound can be isocratically separated on a C18 column (e.g., Capcell Pack C18 MG II, 250 mm × 4.6 mm) with a mobile phase consisting of 0.5% potassium dihydrogen phosphate (pH 4.5) and acetonitrile (61:39, v/v) at a flow rate of 1.0 mL/min. Detection is monitored at a wavelength of 220 nm.

-

UHPLC-MS/MS Method: A gradient elution on a C18 column can be used with a mobile phase consisting of 5 mM ammonium formate (pH 3.0) in water and 0.1% formic acid in acetonitrile.

Mass Spectrometric Detection: For UHPLC-MS/MS methods, a tandem mass spectrometer is used for quantification, providing high sensitivity and selectivity.

In Vitro Metabolism Studies

To investigate the metabolic pathways of this compound, in vitro studies are conducted using:

-

Human Liver Microsomes (HLM): this compound is incubated with HLM to identify metabolites formed by CYP enzymes.

-

cDNA-expressed Recombinant CYP Isozymes: Specific CYP enzymes, such as CYP3A4, are used to confirm their role in this compound metabolism.

-

Human Hepatocytes: Incubation with cryopreserved human hepatocytes provides a more complete picture of both Phase I and Phase II metabolism.

The reaction mixtures are typically terminated with a cold organic solvent like acetonitrile, followed by centrifugation. The supernatant is then analyzed by LC-HRMS/MS to identify and characterize the metabolites.

Signaling Pathway and Experimental Workflow

Below are diagrams generated using the DOT language to visualize the signaling pathway of this compound and a typical experimental workflow for a pharmacokinetic study.

Caption: this compound signaling pathway.

Caption: Experimental workflow for an this compound pharmacokinetic study.

References

- 1. This compound hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]

Anamorelin's Effect on Growth Hormone Secretion: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction: Anamorelin is an orally active, non-peptidic ghrelin mimetic and growth hormone secretagogue.[1] It functions as a selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, to stimulate the secretion of growth hormone (GH).[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on the somatotropic axis, and the experimental protocols used to evaluate its pharmacodynamics.

Mechanism of Action: Ghrelin Receptor Activation and Downstream Signaling

This compound mimics the action of endogenous ghrelin by binding to and activating the growth hormone secretagogue receptor type 1a (GHS-R1a).[4][5] This receptor is a G protein-coupled receptor predominantly expressed in the anterior pituitary and hypothalamus. The binding of this compound to GHS-R1a initiates a cascade of intracellular signaling events, leading to the secretion of growth hormone.

The primary signaling pathway activated by GHS-R1a is the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth and metabolism. Activation of this pathway, along with other downstream effectors, culminates in the synthesis and release of GH from the pituitary gland. Subsequently, the increased circulating GH stimulates the liver to produce insulin-like growth factor 1 (IGF-1) and insulin-like growth factor-binding protein 3 (IGFBP-3), which are key mediators of the anabolic effects of GH.

Quantitative Effects on the Somatotropic Axis

Clinical studies in healthy volunteers and patients with cancer cachexia have demonstrated that this compound significantly increases circulating levels of GH, IGF-1, and IGFBP-3. The effects are dose-dependent and sustained with daily administration. This compound's selectivity is noteworthy, as it does not significantly affect other anterior pituitary hormones such as prolactin, ACTH, LH, FSH, or TSH.

Table 1: Peak Serum GH Levels Following a Single Oral Dose of this compound (25 mg) in Healthy Volunteers

| Cohort | Mean Peak GH (ng/mL) |

| Young Adult Male | 61.79 |

| Young Adult Female | 62.80 |

| Elderly Male | 19.85 |

| Elderly Female | 27.52 |

| Placebo (Young Adult Male) | 5.38 ± 5.79 |

Table 2: Hormonal Changes Following this compound Administration in Various Studies

| Study Population | This compound Dose | Duration | Change in GH | Change in IGF-1 | Change in IGFBP-3 | Reference |

| Healthy Volunteers | 25, 50, 75 mg daily | 5-6 days | Significantly increased at all doses (p<0.01) | Sustained increases | Sustained increases | |

| Cancer Cachexia Patients | 50 mg daily | 3 days | Significantly increased at all time points (0.5-4h post-dose) | Increased by 54.09 ng/mL (vs. -3.56 ng/mL for placebo) | Increased by 0.75 µg/mL (vs. -0.19 µg/mL for placebo) | |

| Gastrointestinal Cancer Patients | Not specified | 3 weeks | Increased levels | Increased IGF-1 SD scores | Not reported |

Table 3: Preclinical Data on GH Secretion in Rats

| This compound Dose (mg/kg) | Mean Plasma GH Concentration Range (ng/mL) | Maximum Fold Increase vs. Control |

| 3 | 10.0 - 143.0 | 2.3 |

| 10 | 11.3 - 197.6 | Not specified |

| 30 | 38.7 - 251.3 | 4.1 |

Experimental Protocols

The evaluation of this compound's effect on growth hormone secretion involves standardized clinical and preclinical study designs.

Clinical Trial Protocol for Pharmacodynamic Assessment

A common study design is a double-blind, randomized, placebo-controlled trial.

Blood Sampling: Timed blood samples are crucial for assessing the pharmacodynamic effect of this compound on circulating GH. A typical schedule includes pre-dose (-15 min) and multiple post-dose time points (e.g., 30, 45, 60, 90, 120, 180, and 240 minutes).

Hormone Quantification: Quantification of GH is commonly achieved using a solid-phase, two-site chemiluminescent immunometric assay, such as the IMMULITE 2000® system.

In Vitro Assay for GH Release

Cell Culture: Primary rat pituitary cells are cultured to evaluate the direct effect of this compound on GH release.

Experimental Procedure:

-

Pituitary cells are incubated with varying concentrations of this compound.

-

After a specified incubation period, the cell culture medium is collected.

-

The concentration of GH in the medium is quantified using a suitable immunoassay.

-

The potency of this compound is determined by calculating the half-maximal effective concentration (EC50).

In Vivo Animal Studies

Animal Model: Rats are commonly used to assess the in vivo effects of this compound on food intake, body weight, and GH secretion.

Experimental Procedure:

-

Rats are administered single or multiple oral doses of this compound (e.g., 3, 10, or 30 mg/kg) or a vehicle control.

-

For GH assessment, blood samples are collected at various time points post-dose.

-

Plasma GH concentrations are measured to determine the dose-dependent response.

Conclusion

This compound is a potent and selective ghrelin receptor agonist that robustly stimulates the secretion of growth hormone. Its mechanism of action through the GHS-R1a and downstream signaling pathways, particularly the PI3K/Akt pathway, leads to significant and sustained increases in GH, IGF-1, and IGFBP-3 levels. The quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy as a growth hormone secretagogue. The well-defined experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other ghrelin receptor agonists.

References

- 1. Pharmacodynamic hormonal effects of this compound, a novel oral ghrelin mimetic and growth hormone secretagogue in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. thebiostation.com [thebiostation.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. cancer-research-network.com [cancer-research-network.com]

Anamorelin and its Impact on Insulin-Like Growth Factor 1 (IGF-1): A Technical Guide

Introduction

Anamorelin is a novel, orally active, selective ghrelin receptor agonist being investigated for the treatment of cancer anorexia-cachexia syndrome (CACS).[1][2] CACS is a multifactorial syndrome characterized by an ongoing loss of skeletal muscle mass, with or without the loss of fat mass, that cannot be fully reversed by conventional nutritional support.[3] this compound mimics the action of ghrelin, a peptide hormone that stimulates appetite and the release of growth hormone (GH).[4] A primary downstream effector of GH is Insulin-like Growth Factor 1 (IGF-1), a potent anabolic hormone. This technical guide provides an in-depth analysis of the relationship between this compound administration and circulating IGF-1 levels, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways for researchers, scientists, and drug development professionals.

Mechanism of Action: The Ghrelin-GH-IGF-1 Axis

This compound functions by binding to and activating the growth hormone secretagogue receptor 1a (GHSR-1a), the same receptor as the endogenous ligand ghrelin.[4] This interaction, primarily in the hypothalamus and pituitary gland, stimulates the pulsatile release of Growth Hormone (GH). Subsequently, the elevated circulating GH acts on the liver and other peripheral tissues to stimulate the production and secretion of IGF-1. IGF-1, in turn, mediates many of the anabolic effects of GH, including the promotion of muscle protein synthesis and inhibition of protein degradation, which are critical for counteracting the muscle wasting seen in cachexia. The activation of this pathway is a key pharmacological effect of this compound.

Quantitative Effects of this compound on IGF-1 Levels

Clinical and preclinical studies have consistently demonstrated that this compound administration leads to a significant and robust increase in circulating IGF-1 levels. The magnitude of this increase is generally dose-dependent and is observed across different study populations and species. The following tables summarize the quantitative data from key trials.

Table 1: Preclinical Studies on this compound and IGF-1

| Animal Model | This compound Dose | Treatment Duration | Key Findings on IGF-1 Levels | Reference |

| Mice (A549 NSCLC Xenograft) | 30 mg/kg/day | 28 days | Trend of increased peak mIGF-1 levels (713.2 ± 50.08 ng/mL) compared to vehicle control (554 ± 25.13 ng/mL), though not statistically significant. | |

| Pigs | 1 mg/kg/day | 7 days (crossover) | Mean IGF-1 concentrations were significantly elevated by 21% with this compound treatment compared to control (P < 0.001). |

Table 2: Clinical Studies on this compound and IGF-1 in Humans

| Study Phase | Patient Population | This compound Dose | Treatment Duration | Change in IGF-1 Levels (Mean) | Reference |

| Phase I | Healthy Volunteers | 50 mg & 75 mg | Single & multiple doses | Robust increase in IGF-1 occurred after administration of 50 mg and 75 mg doses. | |

| Phase II Pilot | Cancer Cachexia (various cancers) | 50 mg/day | 3 days (crossover) | Significantly increased by 54.09 ng/mL with this compound vs. -3.56 ng/mL for placebo. | |

| Phase II | NSCLC with Cachexia | 100 mg/day | 12 weeks | Significant increases in serum IGF-1 levels compared to placebo group. | |

| Meta-analysis | Cancer Patients | Various (pooled) | Various | Weighted Mean Difference (WMD) of 51.16 ng/mL (95% CI: 41.42, 60.90) vs. placebo. | |

| Ancillary Study | Osteosarcopenic Adults | 100 mg/day | 12 months | Serum IGF-1 level increased significantly with this compound treatment and was unchanged in the placebo group. |

Experimental Protocols for IGF-1 Measurement

The quantification of IGF-1 in clinical and preclinical trials is critical for evaluating the pharmacodynamic effects of this compound. The most common methods employed are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), and more recently, Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol for Immunoassay-Based IGF-1 Measurement:

A key technical challenge in measuring IGF-1 is its high-affinity binding to IGF-binding proteins (IGFBPs), which can interfere with antibody recognition. Therefore, a dissociation step is essential for accurate quantification.

-

Sample Collection: Whole blood is collected from subjects, typically after a specified fasting period. Serum is separated by centrifugation and stored at -80°C until analysis.

-

Dissociation of IGF-1 from IGFBPs: Serum samples are treated with an acid (e.g., acid-ethanol or acid-chromatography) to dissociate the IGF-1/IGFBP complex. This step releases IGF-1, making it accessible for antibody binding.

-

Immunoassay Procedure (ELISA Example):

-

Coating: A microplate is coated with a capture antibody specific for IGF-1.

-

Incubation: The treated serum samples and standards are added to the wells and incubated. IGF-1 present in the sample binds to the capture antibody.

-

Detection: A second, enzyme-linked detection antibody that also binds to IGF-1 is added.

-

Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a color change.

-

Quantification: The intensity of the color is measured using a microplate reader. The concentration of IGF-1 in the sample is determined by comparing its absorbance to a standard curve.

-

-

Data Analysis: Results are compared to established reference ranges, which are typically adjusted for age and sex.

Logical Relationships and Clinical Considerations

The stimulation of the GH/IGF-1 axis by this compound is central to its therapeutic rationale for CACS. The resulting increase in IGF-1 is directly linked to the desired anabolic outcomes.

-

Anabolism and Body Composition: The rise in IGF-1 is a key mediator for the observed increases in lean body mass (LBM) and total body weight in patients treated with this compound. Clinical trials have demonstrated significant gains in LBM, which are attributed to the anabolic effects promoted by IGF-1 on skeletal muscle.

-

Safety Considerations - Tumor Growth: A primary concern with therapies that increase GH and IGF-1 levels in cancer patients is the potential to stimulate tumor growth. However, preclinical studies in mouse xenograft models of non-small cell lung cancer (NSCLC) have addressed this concern. In these models, treatment with this compound for 28 days did not affect tumor growth compared to a vehicle control, despite causing modest increases in GH and a trend of increased IGF-1. This suggests that the this compound-induced elevation of IGF-1 may not promote tumor proliferation in this context, although it remains an important area for ongoing safety monitoring.

-

Metabolic Effects: The ghrelin-mimetic action of this compound can also influence glucose metabolism. Adverse events such as hyperglycemia have been noted in some clinical trials, which is consistent with the known effects of GH and ghrelin on glucose regulation.

References

- 1. This compound hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Anamorelin for Anorexia-Cachexia: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anamorelin (also known as this compound hydrochloride) is a first-in-class, orally active, selective ghrelin receptor agonist developed for the treatment of cancer anorexia-cachexia.[1][2] By mimicking the action of ghrelin, the endogenous "hunger hormone," this compound stimulates multiple pathways to positively regulate appetite, metabolism, body weight, and lean body mass.[3][4] This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, mechanism of action, and safety profile of this compound. It is intended to serve as a comprehensive resource for professionals in the field of drug development and research.

Introduction: The Unmet Need in Cancer Anorexia-Cachexia

Cancer anorexia-cachexia syndrome (CACS) is a multifactorial and debilitating condition characterized by anorexia, unintended weight loss (particularly of lean body mass), and systemic inflammation.[5] It is highly prevalent in patients with advanced cancer, particularly non-small cell lung cancer (NSCLC), and is associated with reduced functional status, poor tolerance to chemotherapy, and decreased survival. The complex pathophysiology of CACS, involving altered metabolism and inflammation, has made the development of effective treatments a significant challenge. This compound was developed to address this unmet medical need by targeting the ghrelin receptor to stimulate appetite and promote an anabolic state.

Mechanism of Action: Mimicking the Endogenous Hunger Signal

This compound is a potent and selective agonist of the growth hormone secretagogue receptor (GHS-R1a), the receptor for the endogenous ligand ghrelin. Ghrelin, primarily secreted by the stomach, plays a crucial role in regulating appetite and energy homeostasis through its action on the hypothalamus.

Upon oral administration, this compound binds to and activates the GHS-R1a, initiating a cascade of downstream signaling events. This activation leads to:

-

Stimulation of Appetite: By acting on the hypothalamus, this compound mimics the orexigenic effects of ghrelin, leading to an increased desire to eat.

-

Release of Growth Hormone (GH): this compound stimulates the pituitary gland to release GH.

-

Increased Insulin-Like Growth Factor 1 (IGF-1): The surge in GH subsequently stimulates the liver to produce and release IGF-1, a potent anabolic hormone.

-

Positive Effects on Metabolism: The activation of the GH/IGF-1 axis promotes protein synthesis and anabolism, contributing to an increase in lean body mass.

-

Anti-inflammatory Effects: Ghrelin has been shown to have anti-inflammatory properties, and by mimicking its action, this compound may help to counteract the systemic inflammation associated with CACS.

Signaling Pathway of this compound

Preclinical Development

The preclinical evaluation of this compound established its potent and selective agonist activity at the ghrelin receptor and demonstrated its intended pharmacological effects in vitro and in vivo.

In Vitro Studies

-

Receptor Binding and Agonist Activity: In vitro assays using HEK293 and baby hamster kidney cells confirmed this compound's high affinity and significant agonist activity at the ghrelin receptor. The half-maximal effective concentration (EC50) for agonist activity was determined to be 0.74 nM, with a binding affinity constant (Ki) of 0.70 nM. No significant antagonist activity was observed.

-

Growth Hormone Release: Incubation of rat pituitary cells with this compound resulted in a dose-dependent stimulation of GH release, with a potency (EC50) of 1.5 nM.

In Vivo Studies

-

Animal Models: Studies in rats and pigs were conducted to assess the in vivo effects of this compound on food intake, body weight, and the GH/IGF-1 axis.

-

Effects on Food Intake and Body Weight: In rats, once-daily oral administration of this compound at doses of 3, 10, and 30 mg/kg for 6 days led to a significant and dose-dependent increase in both food intake and body weight compared to control groups.

-

Stimulation of GH and IGF-1: A single oral dose of this compound in rats induced a dose-dependent increase in plasma GH levels. In pigs, both single and continuous administration of this compound resulted in increased levels of GH and IGF-1.

-

Tumor Growth Assessment: A key safety concern was the potential for stimulation of tumor growth due to increased GH and IGF-1 levels. In a lung cancer mouse xenograft model, this compound did not impact the rate of in vivo tumor growth at doses up to 30 mg/kg.

Table 1: Summary of Preclinical Data

| Parameter | Species/Model | Key Findings | Reference |

| Receptor Binding (Ki) | In vitro (Cell Lines) | 0.70 nM | |

| Agonist Activity (EC50) | In vitro (Cell Lines) | 0.74 nM | |

| GH Release (EC50) | In vitro (Rat Pituitary Cells) | 1.5 nM | |

| Food Intake & Body Weight | Rats | Significant, dose-dependent increases | |

| GH & IGF-1 Levels | Rats, Pigs | Significant increases | |

| Tumor Growth | Mouse Xenograft Model | No effect on tumor growth |

Clinical Development

The clinical development program for this compound for cancer anorexia-cachexia primarily involved two pivotal Phase 3 trials, ROMANA 1 and ROMANA 2, and a safety extension study, ROMANA 3.

Phase 1 and 2 Studies

Early phase clinical trials in healthy volunteers and cancer patients established the pharmacokinetic profile of this compound and provided initial evidence of its efficacy and safety. A Phase 2 study in patients with CACS demonstrated that daily doses of 50 mg and 75 mg of this compound led to significant increases in body weight compared to placebo.

Phase 3 Program: ROMANA 1 and ROMANA 2

The ROMANA 1 and ROMANA 2 trials were randomized, double-blind, placebo-controlled, multicenter studies designed to evaluate the efficacy and safety of this compound in patients with unresectable Stage III/IV NSCLC and cachexia.

-

Study Design: Randomized (2:1), double-blind, placebo-controlled.

-

Patient Population: Patients with unresectable Stage III/IV NSCLC and cachexia (defined as ≥5% weight loss within the prior 6 months or a BMI <20 kg/m2 ).

-

Intervention: 100 mg of this compound or placebo administered orally once daily for 12 weeks.

-

Co-Primary Endpoints:

-

Change from baseline in lean body mass (LBM) over 12 weeks, measured by dual-energy X-ray absorptiometry (DXA).

-

Change from baseline in muscle strength over 12 weeks, measured by handgrip strength (HGS).

-

-

Secondary Endpoints: Change in body weight, overall survival, and quality of life.

Clinical Trial Workflow

This compound demonstrated a statistically significant increase in lean body mass compared to placebo in both ROMANA 1 and ROMANA 2. Patients receiving this compound also experienced a significant increase in body weight and an improvement in anorexia-cachexia symptoms. However, there was no significant difference in handgrip strength between the this compound and placebo groups.

Table 2: Key Efficacy Results from ROMANA 1 and ROMANA 2

| Endpoint (Change from Baseline over 12 weeks) | ROMANA 1 (this compound vs. Placebo) | p-value | ROMANA 2 (this compound vs. Placebo) | p-value | Reference |

| Lean Body Mass (kg) | 1.10 vs. -0.44 | <0.001 | 0.75 vs. -0.96 | <0.001 | |

| Body Weight (kg) | 2.2 vs. 0.14 | <0.001 | 0.95 vs. -0.57 | <0.001 | |

| Anorexia/Cachexia Symptoms | 4.12 vs. 1.92 | <0.001 | 3.48 vs. 1.34 | 0.002 | |

| Handgrip Strength | No significant difference | - | No significant difference | - |

ROMANA 3: Safety Extension Study

Patients who completed the 12-week treatment in ROMANA 1 or 2 were eligible to enroll in ROMANA 3, a 12-week safety extension study. This compound continued to be well-tolerated during this extended period, with no new safety signals identified. The improvements in body weight and anorexia-cachexia symptoms observed in the initial trials were maintained over the 24-week period.

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. The most frequently reported drug-related adverse events were hyperglycemia and the development of diabetes mellitus. Other less common adverse effects included nausea, diarrhea, peripheral edema, and fatigue. Cardiovascular events, including conduction abnormalities, were observed infrequently. Importantly, there was no difference in median 1-year survival between the this compound and placebo arms in the ROMANA trials.

Regulatory Status

This compound has received marketing approval in Japan for the treatment of cancer cachexia in patients with NSCLC, gastric, pancreatic, and colorectal cancer. However, the European Medicines Agency (EMA) recommended refusal of marketing authorization, citing a marginal effect on lean body mass and no proven effect on muscle function or quality of life. As of the time of this writing, this compound is not approved by the U.S. Food and Drug Administration (FDA).

Conclusion and Future Directions

This compound represents a significant advancement in the pharmacological management of cancer anorexia-cachexia. Its novel mechanism of action, targeting the ghrelin receptor, has demonstrated efficacy in increasing lean body mass, body weight, and appetite in patients with advanced NSCLC. While the lack of improvement in muscle function remains a point of discussion, the positive impact on body composition and patient-reported symptoms underscores its therapeutic potential.

Future research may focus on combination therapies, pairing this compound with other interventions such as nutritional support, exercise, and anti-inflammatory agents, to achieve a more comprehensive and synergistic effect in combating the multifaceted nature of CACS. Further studies are also warranted to explore the efficacy and safety of this compound in other cancer types and patient populations experiencing cachexia.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound hydrochloride in the treatment of cancer anorexia-cachexia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. ascopubs.org [ascopubs.org]

An in-depth Technical Guide on the Molecular Structure and Synthesis of Anamorelin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anamorelin, also known by its developmental code names ONO-7643, RC-1291, and ST-1291, is a synthetic, orally bioavailable, non-peptide small molecule that functions as a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] It was developed for the treatment of cancer cachexia and anorexia, conditions characterized by significant weight loss and muscle wasting.[3] this compound mimics the effects of ghrelin, an endogenous peptide hormone, to stimulate appetite, increase body weight and lean body mass, and modulate metabolism.[4][5] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and mechanism of action of this compound.

Molecular Structure

This compound is a complex molecule with two chiral centers, both having the R configuration. Its chemical structure was elucidated using various spectroscopic methods, including 1H-NMR, 13C-NMR, elemental analysis, FT-IR, UV, and mass spectrometry.

Table 1: Molecular Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide | |

| Chemical Formula | C₃₁H₄₂N₆O₃ | |

| Molecular Weight | 546.7 g/mol | |

| CAS Number | 249921-19-5 | |

| Stereochemistry | (2R, 3'R) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates followed by their coupling and a final deprotection step. The overall synthetic strategy is convergent, allowing for the efficient assembly of the final complex molecule.

Synthesis Workflow

The synthesis can be broadly divided into the following key stages:

-

Preparation of the Piperidine Intermediate: Synthesis of the chiral (3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidine moiety.

-

Preparation of the Dipeptide Intermediate: Synthesis of the N-protected dipeptide, Boc-L-α-amino-isobutyryl-L-tryptophan.

-

Coupling and Deprotection: Amide bond formation between the two intermediates, followed by the removal of the Boc protecting group to yield this compound.

-

Salt Formation: Conversion of the this compound free base to its hydrochloride salt for improved stability and solubility.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are a synthesis of information from various sources and represent a plausible route for the laboratory-scale synthesis of this compound.

Protocol 1: Synthesis of (3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidine (Piperidine Intermediate)

-

N-Boc Protection of Ethyl Nipecotate: Ethyl nipecotate is protected with a tert-butyloxycarbonyl (Boc) group under standard conditions.

-

Benzylation: The N-Boc protected ethyl nipecotate is treated with lithium diisopropylamide (LDA) at low temperature to form the enolate, followed by the dropwise addition of benzyl bromide to yield the racemic 3-benzyl derivative.

-

Saponification: The ester is saponified using a base such as sodium hydroxide to yield the corresponding carboxylic acid.

-

Chiral Resolution: The racemic acid is resolved using a chiral amine, such as R-(+)-1-phenethylamine, in a suitable solvent like ethyl acetate to selectively crystallize the desired (R)-enantiomer.

-

Coupling with Trimethylhydrazine: The chiral acid is activated, for example, by conversion to its acid chloride using oxalyl chloride and a catalytic amount of DMF. The activated acid is then reacted with trimethylhydrazine to form the corresponding acyl hydrazide.

-

Boc Deprotection: The Boc protecting group is removed using acidic conditions, such as hydrogen chloride in ethyl acetate, to yield the piperidine intermediate.

Protocol 2: Synthesis of the Dipeptide Intermediate

-

Peptide Coupling: The appropriate N-Boc protected amino acids (19.10 and 19.11) are coupled using standard peptide coupling reagents.

-

Saponification: The resulting dipeptide ester is saponified with a base like 5% sodium hydroxide in a solvent such as methyl tert-butyl ether (MTBE) to give the dipeptide acid (19.12).

Protocol 3: Final Assembly and Salt Formation

-

Amide Coupling: The dipeptide acid (19.12) is coupled with the piperidine intermediate using standard peptide coupling conditions to form Boc-Anamorelin (19.13).

-

Boc Deprotection: The Boc group is removed from Boc-Anamorelin using methanesulfonic acid in ethanol or methanol. The reaction is quenched with aqueous potassium hydroxide, and the this compound free base is crystallized.

-

Hydrochloride Salt Formation: The purified this compound free base is dissolved in a solvent like isopropyl acetate, and a stoichiometric amount of aqueous hydrochloric acid is added. The mixture is gently warmed and then cooled to room temperature to afford crystalline this compound monohydrochloride.

Quantitative Data

The following table summarizes the reported yields for key steps in the synthesis of this compound.

Table 2: Reported Yields for this compound Synthesis

| Step | Product | Yield | Reference |

| Benzylation and Saponification | Racemic 3-benzyl-piperidine-3-carboxylic acid | 74% (over 3 steps) | |

| Chiral Resolution | (3R)-3-benzyl-piperidine-3-carboxylic acid | - | - |

| Coupling with Trimethylhydrazine | N-Boc-(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidine | 90% | |

| Peptide Coupling and Saponification | Dipeptide Acid (19.12) | 86% (over 2 steps) | |

| Final Product | This compound Free Base | >99.5% purity |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective agonist for the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR). Upon binding, this compound activates downstream signaling cascades that mimic the physiological effects of ghrelin.

Signaling Pathway

The primary signaling pathway activated by this compound involves the Gq/11 protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling cascade in the pituitary gland and hypothalamus is crucial for the release of growth hormone (GH). Subsequently, GH stimulates the liver and other tissues to produce insulin-like growth factor 1 (IGF-1), a key mediator of anabolic processes. Additionally, GHSR activation has been shown to involve the PI3K/Akt pathway, which plays a critical role in cell growth and survival.

Caption: this compound signaling pathway.

Conclusion

This compound is a promising therapeutic agent for the management of cancer-related cachexia and anorexia. Its well-defined molecular structure and complex, multi-step synthesis have been optimized for large-scale production. The mechanism of action, centered on the activation of the ghrelin receptor and subsequent stimulation of the GH/IGF-1 axis, provides a clear rationale for its observed clinical effects on appetite and lean body mass. This technical guide provides a foundational understanding of the core chemical and biological aspects of this compound for professionals in the field of drug development and research.

References

- 1. How is this compound Monohydrochloride synthesised?_Chemicalbook [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US10905737B2 - Methods of producing this compound hydrochloride having controlled chloride content - Google Patents [patents.google.com]

- 4. Phospholipase C-beta 1 is a GTPase-activating protein for Gq/11, its physiologic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

Anamorelin's Impact on Lean Body Mass and Fat Mass: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer Anorexia-Cachexia Syndrome (CACS) is a debilitating multifactorial condition characterized by a progressive loss of skeletal muscle mass (with or without the loss of fat mass) that cannot be fully reversed by conventional nutritional support.[1] This syndrome significantly impairs quality of life, reduces tolerance to cancer therapies, and shortens survival.[1] Anamorelin (ONO-7643), a novel, orally active, and selective ghrelin receptor agonist, has been developed to address the complex pathophysiology of CACS.[2] By mimicking the endogenous "hunger hormone" ghrelin, this compound stimulates the growth hormone secretagogue receptor (GHSR-1a) to increase appetite, body weight, lean body mass (LBM), and fat mass.[1][3] This technical guide provides a comprehensive overview of this compound's effects on body composition, detailing quantitative data from pivotal clinical trials, outlining experimental protocols, and visualizing the core signaling pathways and study workflows.

Quantitative Data on Body Composition Changes

The efficacy of this compound in improving body composition has been robustly demonstrated in two pivotal, randomized, double-blind, phase III clinical trials: ROMANA 1 and ROMANA 2. These studies enrolled patients with advanced non-small cell lung cancer (NSCLC) and cachexia. The primary data on changes in lean body mass and secondary data on fat mass are summarized below.

Table 1: this compound's Effect on Lean Body Mass (LBM) over 12 Weeks

| Study | Treatment Group (100 mg this compound) | Placebo Group | p-value |

| ROMANA 1 | +1.10 kg | -0.44 kg | <0.0001 |

| ROMANA 2 | +0.75 kg | -0.96 kg | <0.0001 |

Data represents the median change from baseline.

Table 2: this compound's Effect on Fat Mass over 12 Weeks

| Study | Treatment Group (100 mg this compound) | Placebo Group | p-value |

| ROMANA 1 | +1.21 kg | -0.13 kg | <0.0001 |

| ROMANA 2 | +0.77 kg | +0.09 kg | 0.012 |

Data represents the mean or median change from baseline as reported in exploratory analyses.

In both studies, this compound consistently led to statistically significant increases in both LBM and body weight compared to placebo. A pooled meta-analysis of five trials confirmed that this compound treatment results in a significant increase in lean body mass (WMD: 1.36 kg) and fat mass (WMD: 1.02 kg).

Experimental Protocols

The methodologies for the ROMANA 1 and ROMANA 2 trials serve as a standard for investigating anti-cachexia agents.

-

Study Design : The trials were randomized, double-blind, placebo-controlled, multicenter phase III studies.

-

Patient Population : Eligible participants were adults with inoperable stage III or IV NSCLC experiencing cachexia, defined as ≥5% weight loss within the prior 6 months or a Body Mass Index (BMI) <20 kg/m ².

-

Intervention : Patients were randomly assigned in a 2:1 ratio to receive either 100 mg of this compound or a matching placebo, taken orally once daily for 12 weeks.

-

Primary and Secondary Endpoints : The co-primary endpoints were the change from baseline in LBM and handgrip strength over 12 weeks. Secondary endpoints included changes in body weight and patient-reported anorexia/cachexia symptoms. Exploratory analyses evaluated changes in total body mass and fat mass.

-

Body Composition Measurement : Dual-energy X-ray absorptiometry (DXA) was the designated method for measuring LBM and fat mass.

-

DXA Protocol : Whole-body DXA scans provide a three-compartment model of body composition, measuring fat mass, lean mass, and bone mineral content with high precision. The technique is considered a reference method for assessing body composition due to its accuracy and low radiation exposure. For sarcopenia assessment, appendicular lean mass (the sum of lean mass in the arms and legs) is a key parameter derived from DXA scans.

-

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action

This compound functions by binding to and activating the GHSR-1a, which is highly expressed in the anterior pituitary and hypothalamus. This action mimics ghrelin, triggering downstream signaling that promotes an anabolic state. Activation of the receptor stimulates the pulsatile release of Growth Hormone (GH), which in turn increases the production of Insulin-like Growth Factor 1 (IGF-1) in the liver. IGF-1 is a potent anabolic hormone that promotes muscle protein synthesis. Concurrently, signaling in the hypothalamus stimulates appetite and increases food intake.

Caption: Signaling pathway of this compound.

Typical Clinical Trial Workflow

The process for evaluating this compound in a clinical setting follows a structured workflow from patient screening through data analysis to determine efficacy and safety.

Caption: Experimental workflow for this compound trials.

Conclusion

This compound has demonstrated a consistent and statistically significant ability to increase both lean body mass and fat mass in patients with cancer-associated cachexia. The robust design of the ROMANA 1 and 2 trials, utilizing precise body composition measurement techniques like DXA, provides high-quality evidence of its anabolic activity. For drug development professionals, this compound represents a successful example of a targeted therapy that addresses key physiological drivers of cachexia. The well-defined mechanism of action, centered on the ghrelin receptor, offers a clear biological rationale for its observed effects. Future research and development may focus on expanding its application to other cancer types, exploring long-term functional outcomes, and investigating its role in multimodal therapeutic strategies for cachexia.

References

- 1. This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multicenter, open‐label, single‐arm study of this compound (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Anamorelin's Potential Anti-Inflammatory Effects: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Anamorelin is a novel, orally active, selective ghrelin receptor agonist. Its primary mechanism of action involves mimicking the endogenous "hunger hormone" ghrelin, thereby stimulating the growth hormone secretagogue receptor (GHSR-1a). This activity is well-documented to increase appetite, body weight, and lean body mass, leading to its investigation and approval in some regions for the treatment of cancer anorexia-cachexia syndrome (CACS). Beyond its orexigenic and anabolic effects, a growing body of evidence suggests that this compound may possess anti-inflammatory properties, a potentially significant attribute given the role of systemic inflammation in the pathophysiology of cachexia and other chronic diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory potential, detailing the underlying signaling pathways, summarizing key preclinical and clinical data, and presenting relevant experimental protocols.

Core Concepts: The Ghrelin Receptor and Inflammation

The anti-inflammatory effects of this compound are thought to be mediated through its action as a ghrelin mimetic. Ghrelin itself has been shown to exert anti-inflammatory effects, and this is an active area of investigation. The primary molecular target of this compound is the GHSR-1a, a G-protein coupled receptor. Activation of GHSR-1a can trigger a cascade of intracellular signaling events that may intersect with and modulate inflammatory pathways. One of the most critical of these is the nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammation.

Signaling Pathways

The binding of this compound to the GHSR-1a is hypothesized to interfere with the pro-inflammatory NF-κB signaling cascade. In a simplified model, inflammatory stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of a wide array of pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6), IL-1β, and TNF-α.

This compound, through GHSR-1a activation, may dampen this process. The exact molecular links are still being elucidated but may involve the activation of pathways such as the AMP-activated protein kinase (AMPK) pathway, which has been shown to have inhibitory effects on NF-κB.

Data Presentation: Summary of Key Findings

The following tables summarize the quantitative data from preclinical and clinical studies investigating this compound's effects. It is important to note that while a trend towards reduced inflammation is often observed, statistically significant reductions in pro-inflammatory cytokines directly attributable to this compound monotherapy in clinical trials have not been consistently reported.

Table 1: Preclinical Data on this compound

| Model System | This compound Dose | Key Findings | Reference |

| Rats | 3, 10, or 30 mg/kg orally, once daily for 6 days | Dose-dependent increase in food intake and body weight. | [1] |

| Murine Colon Cancer Model (C26) | Not specified for this compound alone | Combination of this compound with corylifol A significantly decreased serum levels of TNF-α and IL-6. This compound alone increased food intake but did not significantly decrease inflammatory cytokine levels. | [2] |

Table 2: Clinical Data on this compound and Inflammatory Markers

| Study Phase/Type | Patient Population | This compound Dose | Key Findings on Inflammatory Markers | Reference |

| Phase 2 (Pooled Analysis) | Cancer Anorexia-Cachexia | 50 mg/day | Inflammatory cytokines decreased, but not significantly. | [3][4] |

| Phase 3 (ROMANA 1 & 2) | Non-Small Cell Lung Cancer with Cachexia | 100 mg/day | No clear difference in change from baseline in C-reactive protein (CRP) over 12 weeks compared to placebo. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-inflammatory effects. These protocols are representative and may require optimization for specific experimental conditions.

In Vitro Assessment of Anti-inflammatory Effects in Macrophages

This protocol describes a typical workflow for evaluating the ability of this compound to suppress the production of pro-inflammatory cytokines in cultured macrophages stimulated with LPS.

Methodology:

-

Cell Culture:

-

Culture murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

-

This compound Pre-treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 10, 100 nM) in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate for 1-2 hours. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

-

LPS Stimulation:

-

Prepare a stock solution of LPS (from E. coli O111:B4) in sterile phosphate-buffered saline (PBS).

-

Add LPS to the wells to a final concentration of 100 ng/mL.

-

Incubate for 6-24 hours. Include a negative control group (cells treated with vehicle but not LPS) and a positive control group (cells treated with vehicle and LPS).

-

-

Supernatant Collection:

-

After incubation, centrifuge the plates at 300 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant and store it at -80°C until cytokine analysis.

-

-

Cytokine Measurement (ELISA):

-

Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add standards and samples (supernatants) to the wells.

-

Add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

-

-

Data Analysis:

-

Compare the cytokine levels in the this compound-treated groups with the LPS-stimulated control group using appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests). A significant reduction in cytokine levels in the this compound-treated groups would indicate an anti-inflammatory effect.

-

In Vivo Assessment in a Murine Model of Cancer Cachexia

This protocol outlines a general workflow for evaluating the effects of this compound on systemic inflammation in a mouse model of cancer-induced cachexia.

Methodology:

-

Animal Model:

-

Use an established murine model of cancer cachexia, such as BALB/c mice injected subcutaneously with colon 26 (C26) adenocarcinoma cells.

-

-

Tumor Induction:

-

Inject approximately 1 x 10^6 C26 cells in 100 µL of sterile PBS into the right flank of each mouse.

-

-

Group Randomization and Treatment:

-

Once tumors are palpable, randomize the mice into treatment groups (n=8-10 per group):

-

Vehicle control (e.g., water or 0.5% methylcellulose)

-

This compound (e.g., 10 mg/kg and 30 mg/kg)

-

-

Administer this compound or vehicle daily via oral gavage.

-

-

Monitoring:

-

Measure body weight, food intake, and tumor volume (using calipers) every 2-3 days.

-

-

Endpoint and Sample Collection:

-

At a predetermined endpoint (e.g., 14-21 days post-tumor inoculation or when ethical endpoints are reached), euthanize the mice.

-

Collect blood via cardiac puncture and process it to obtain serum. Store serum at -80°C.

-

Harvest tumors and other tissues (e.g., muscle, adipose tissue) for further analysis.

-

-

Serum Cytokine Analysis:

-

Measure the concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α in the serum using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).

-

-

Data Analysis:

-

Compare the serum cytokine levels between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

-

Conclusion and Future Directions

The available evidence suggests that this compound, through its action as a ghrelin receptor agonist, has the potential to exert anti-inflammatory effects. This is primarily supported by the known anti-inflammatory role of the ghrelin system and preclinical studies. However, clinical data demonstrating a robust and statistically significant reduction in key inflammatory markers with this compound monotherapy are currently limited.

Future research should focus on several key areas:

-

Elucidating the Molecular Mechanisms: Further investigation is needed to precisely map the signaling pathways from GHSR-1a activation to the modulation of inflammatory responses, particularly the NF-κB pathway.

-

Well-controlled Preclinical Studies: Rigorous preclinical studies designed specifically to quantify the anti-inflammatory effects of this compound at various doses in different models of inflammation are warranted.

-

Comprehensive Analysis in Clinical Trials: Future clinical trials of this compound should include a comprehensive panel of inflammatory markers as secondary or exploratory endpoints, with sufficient statistical power to detect meaningful changes.

-

Combination Therapies: Investigating the potential synergistic anti-inflammatory effects of this compound when combined with other anti-inflammatory agents could be a promising therapeutic strategy.

References

- 1. This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oncology Update: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Neuroendocrine Responses Following Anamorelin Administration

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anamorelin is a novel, orally active, non-peptidic ghrelin mimetic that functions as a growth hormone secretagogue. By binding to the growth hormone secretagogue receptor (GHS-R1a), this compound stimulates the secretion of growth hormone (GH) and subsequently increases levels of insulin-like growth factor-1 (IGF-1) and insulin-like growth factor binding protein 3 (IGFBP-3). This downstream hormonal cascade is primarily responsible for the anabolic effects of this compound, including increases in lean body mass and body weight. Clinical studies have consistently demonstrated this compound's potent and selective effects on the somatotropic axis. Notably, its administration has shown negligible effects on other anterior pituitary hormones, such as prolactin, adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), and thyroid-stimulating hormone (TSH), as well as their downstream targets like cortisol. This high degree of selectivity underscores its targeted mechanism of action. This technical guide provides a comprehensive overview of the neuroendocrine responses to this compound, detailing its mechanism of action, summarizing quantitative hormonal changes from key clinical trials, and outlining the experimental protocols used in these studies.

Mechanism of Action: Signaling Pathways

This compound mimics the action of endogenous ghrelin by binding to and activating the GHS-R1a, which is predominantly expressed in the anterior pituitary and hypothalamus. This activation stimulates the release of GH from the pituitary gland.[1][2] GH, in turn, promotes the hepatic production of IGF-1, a key mediator of anabolic processes.[3]

Quantitative Neuroendocrine Responses

Clinical trials have quantified the changes in various hormones following the administration of this compound. The data consistently show a significant increase in the GH/IGF-1 axis hormones, with minimal impact on other endocrine pathways.

Effects on the Somatotropic Axis

This compound administration leads to a robust and dose-dependent increase in GH, IGF-1, and IGFBP-3 levels.

| Hormone | Dosage | Study Population | Duration of Treatment | Mean Change from Baseline | p-value | Reference |

| Growth Hormone (GH) | 25 mg, 50 mg, 75 mg | Healthy Volunteers | Single Dose | Significantly increased at all doses | <0.01 | |

| 50 mg/day | Cancer Cachexia Patients | 3 days | Significantly increased at all time points (0.5-4h post-dose) | - | [4] | |

| IGF-1 | 25 mg, 50 mg, 75 mg | Healthy Volunteers | 5-6 days | Sustained increases compared to placebo | - | |

| 50 mg/day | Cancer Cachexia Patients | 3 days | +54.09 ng/mL (vs. -3.56 ng/mL for placebo) | <0.05 | ||

| IGFBP-3 | 25 mg, 50 mg, 75 mg | Healthy Volunteers | 5-6 days | Sustained increases compared to placebo | - | |

| 50 mg/day | Cancer Cachexia Patients | 3 days | +0.75 µg/mL (vs. -0.19 µg/mL for placebo) | <0.05 |

Effects on Other Anterior Pituitary and Adrenal Hormones

A key feature of this compound is its high selectivity for the ghrelin receptor, resulting in negligible effects on other hormonal axes.

| Hormone | Dosage | Study Population | Duration of Treatment | Observation | Reference |

| Prolactin | 25 mg, 50 mg, 75 mg | Healthy Volunteers | 5-6 days | Negligible effects, levels remained within normal range | |

| ACTH | 25 mg, 50 mg, 75 mg | Healthy Volunteers | 5-6 days | Negligible effects, levels remained within normal range | |

| Cortisol | 25 mg, 50 mg, 75 mg | Healthy Volunteers | 5-6 days | Negligible effects, levels remained within normal range | |

| LH | 25 mg, 50 mg, 75 mg | Healthy Volunteers | 5-6 days | Negligible effects, levels remained within normal range | |

| FSH | 25 mg, 50 mg, 75 mg | Healthy Volunteers | 5-6 days | Negligible effects, levels remained within normal range | |

| TSH | 25 mg, 50 mg, 75 mg | Healthy Volunteers | 5-6 days | Negligible effects, levels remained within normal range |

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials investigating the neuroendocrine effects of this compound.

Study Design: Phase I Trial in Healthy Volunteers

A representative Phase I study was a double-blind, randomized, placebo-controlled, dose-escalation trial.

-

Study Population: Normal healthy volunteers (n=32) were recruited from the general population.

-

Dosing Regimen: Participants were administered escalating daily doses of this compound (25 mg, 50 mg, and 75 mg) or a placebo.

-

Hormone Analysis: Blood samples were collected to evaluate the short-term effects on GH, IGF-1, IGFBP-3, prolactin, ACTH, LH, FSH, TSH, cortisol, insulin, and glucose. The specific assays used were standard commercially available immunoassays.

-

Data Analysis: Statistical analyses were performed to compare the changes in hormone levels between the this compound and placebo groups.

Study Design: Pilot Study in Cancer Cachexia Patients

A multicenter, double-blind, placebo-controlled, crossover study was conducted to evaluate the effects of this compound in patients with cancer-related cachexia.

-

Study Population: The study enrolled 16 patients with various types of cancer who were experiencing cachexia.

-

Dosing Regimen: Patients were randomly assigned to receive either 50 mg/day of this compound or a placebo for a 3-day period. Following a washout period of 3 to 7 days, the treatments were switched.

-

Hormone Analysis: Blood samples for GH assessment were collected at multiple time points (0.5, 1, 2, and 4 hours) after dosing. IGF-1 and IGFBP-3 levels were also measured.

-

Assessments: In addition to hormonal profiling, assessments included changes in body weight, appetite, and patient-reported symptoms.

Conclusion

The administration of this compound results in a potent and selective stimulation of the GH/IGF-1 axis, consistent with its mechanism as a ghrelin receptor agonist. This targeted neuroendocrine response leads to significant increases in GH, IGF-1, and IGFBP-3, which are the primary drivers of its anabolic effects. Importantly, this compound demonstrates a favorable safety profile with respect to off-target hormonal effects, as it does not significantly alter the levels of other anterior pituitary or adrenal hormones. This high degree of selectivity makes this compound a promising therapeutic agent for conditions such as cancer-related cachexia, where a targeted anabolic stimulus is desired without widespread endocrine disruption. Further research may continue to elucidate the long-term neuroendocrine effects and the full clinical potential of this compound.

References

- 1. Pharmacodynamic hormonal effects of this compound, a novel oral ghrelin mimetic and growth hormone secretagogue in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medpace.com [medpace.com]

- 3. This compound in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A multicenter, open‐label, single‐arm study of this compound (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]

Anamorelin: A Ghrelin Analogue with a Significantly Extended Half-Life

An in-depth analysis of the pharmacokinetic profiles of anamorelin and its endogenous counterpart, ghrelin, reveals a stark contrast in their plasma half-lives, a key factor in the therapeutic potential of this compound for conditions such as cancer-related anorexia-cachexia syndrome (CACS). This technical guide provides a comprehensive comparison of the half-life of this compound and endogenous ghrelin, details the experimental methodologies used for these determinations, and illustrates the underlying signaling pathways.

Comparative Pharmacokinetics: this compound vs. Ghrelin

This compound, a novel, orally active ghrelin receptor agonist, was designed to mimic the physiological effects of ghrelin, including the stimulation of growth hormone secretion and appetite. A critical pharmacological advantage of this compound is its substantially longer half-life compared to endogenous ghrelin, which allows for sustained therapeutic effects with once-daily oral dosing.

The table below summarizes the key pharmacokinetic parameters of this compound and endogenous ghrelin, highlighting the significant difference in their plasma half-lives.

| Compound | Form | Half-Life (t½) | Route of Administration | Species | Reference |

| This compound | ~ 6-7 hours | Oral | Human | [1] | |

| ~ 7 hours | Oral | Human | [2][3] | ||

| ~ 7-12 hours | Oral | Human | [4][5] | ||

| Endogenous Ghrelin | Acylated | 9-13 minutes | Intravenous | Human | |

| Total | 27-31 minutes | Intravenous | Human | ||

| Total | Initial: ~24 min; Terminal: ~146 min (two-compartment model) | Intravenous Infusion | Human | ||

| ~30 minutes | Intravenous | Human | |||

| Acylated | ~30 minutes in rats, ~240 minutes in humans | - | Rat, Human |

The significantly longer half-life of this compound, in the range of 6 to 12 hours, contrasts sharply with the short half-life of endogenous ghrelin, which is typically cleared from the plasma in under 30 minutes for its active, acylated form. This extended duration of action is a key attribute that makes this compound a viable therapeutic agent, overcoming the clinical limitations of ghrelin's short half-life and the need for intravenous administration.

Ghrelin Receptor Signaling Pathway

This compound exerts its effects by binding to and activating the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor. This G protein-coupled receptor (GPCR) is expressed in various tissues, with high concentrations in the hypothalamus and pituitary gland, key areas for regulating appetite and growth hormone secretion. Upon activation by this compound or ghrelin, the GHSR1a initiates a cascade of intracellular signaling events. The primary signaling pathway involves the Gαq/11 subunit of the G protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that triggers downstream cellular responses, including the stimulation of growth hormone release and the modulation of neuronal activity to promote appetite. The receptor can also signal through other G proteins, such as Gαi/o and Gα12/13, and can recruit β-arrestins, leading to receptor desensitization and internalization.

Experimental Protocols for Half-Life Determination

The determination of the pharmacokinetic profiles of this compound and ghrelin involves a series of well-defined experimental procedures. These studies are typically conducted in healthy volunteers or patient populations and adhere to strict clinical trial guidelines.

Subject Enrollment and Dosing

-

This compound: In clinical trials, healthy subjects from different age and gender cohorts receive a single oral dose of this compound, typically 25 mg.

-

Ghrelin: For endogenous ghrelin pharmacokinetic studies, healthy volunteers are administered ghrelin via intravenous bolus injection (e.g., 1 or 5 µg/kg) or constant intravenous infusion (e.g., 5 pmol·kg⁻¹·min⁻¹).

Blood Sampling

Following administration, serial blood samples are collected at predefined time points over a 24-hour period to capture the absorption, distribution, metabolism, and elimination phases of the drug.

Sample Processing and Analysis

Plasma is separated from the collected blood samples. The concentration of this compound or ghrelin in the plasma is quantified using validated analytical methods, such as:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is also used for the separation and quantification of peptides and small molecules.

Pharmacokinetic Analysis

The plasma concentration-time data are then analyzed using pharmacokinetic modeling software. The terminal half-life (t½) is a key parameter derived from this analysis and is calculated using the following formula:

t½ = 0.693 / λz

where λz is the terminal elimination rate constant, determined from the slope of the log-linear portion of the plasma concentration-time curve. Depending on the drug's disposition, a one-compartment or two-compartment model may be used to best describe the data.

References

- 1. An open-label clinical trial of the effects of age and gender on the pharmacodynamics, pharmacokinetics and safety of the ghrelin receptor agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oncology Update: this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Anamorelin Administration in Mouse Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of anamorelin in mouse xenograft models, based on established preclinical studies. This compound is an orally active, selective ghrelin receptor agonist being investigated for the treatment of cancer anorexia-cachexia syndrome (CACS).

Mechanism of Action